

solubility of methylamine-formate in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylamine-formate

Cat. No.: B8820839

[Get Quote](#)

An In-depth Technical Guide to the Solubility of Methylamine Formate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamine formate (MAF), also known as methylammonium formate, is a protic ionic liquid (PIL) of increasing interest in various chemical and pharmaceutical applications. Its utility as a solvent, reagent, or mobile phase component in drug development and organic synthesis is intrinsically linked to its solubility in different media. This technical guide provides a comprehensive overview of the solubility of methylamine formate in organic solvents, its synthesis, and standardized methods for solubility determination. While specific quantitative solubility data for methylamine formate in common organic solvents is not extensively documented in publicly available literature, this guide compiles qualitative information, relevant physicochemical properties, and data for analogous compounds to provide a practical reference for laboratory professionals.

Introduction to Methylamine Formate

Methylamine formate ($[\text{CH}_3\text{NH}_3]^+[\text{HCOO}]^-$) is an ionic liquid composed of the methylammonium cation and the formate anion. It is formed through the acid-base reaction between methylamine and formic acid.^[1] As a protic ionic liquid, it possesses a network of hydrogen bonds, giving it unique properties such as low vapor pressure, thermal stability, and a

tunable polarity. These characteristics make it a promising candidate for a "green" solvent and a versatile tool in various applications, including:

- Organic Synthesis: As a reaction medium or catalyst.
- Electrochemistry: As an electrolyte in batteries and capacitors.
- Chromatography: As a mobile phase modifier in High-Performance Liquid Chromatography (HPLC), particularly for separating polar compounds.[\[2\]](#)
- Drug Delivery: As a potential solvent or component in pharmaceutical formulations.

Understanding the solubility of MAF in different organic solvents is critical for its effective application in these fields.

Physicochemical Properties

A summary of the key physical and chemical properties of methylamine formate is presented below.

Property	Value	Reference
Chemical Formula	$\text{C}_2\text{H}_7\text{NO}_2$	[1]
Molar Mass	$77.083 \text{ g}\cdot\text{mol}^{-1}$	[1]
Appearance	Colorless, hygroscopic solid/liquid	General Knowledge
Melting Point	$13 \text{ }^{\circ}\text{C}$ ($55 \text{ }^{\circ}\text{F}$; 286 K)	[1]
Boiling Point	$162.1 \text{ }^{\circ}\text{C}$ ($323.8 \text{ }^{\circ}\text{F}$; 435.2 K)	[1]
Density	1.05 g/mL	[1]
Polarity (ETN)	~ 0.9	[2]

Solubility of Methylamine Formate

Qualitative Solubility Overview

Methylamine formate is consistently described as being soluble in water and other polar solvents.^[1] Its ionic nature and the ability of its cation and anion to form hydrogen bonds contribute to its affinity for polar media. The polarity of MAF itself is comparable to that of methanol, which suggests good miscibility with polar protic solvents.^[2] However, its solubility in less polar or non-polar organic solvents is expected to be limited.

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for methylamine formate in common anhydrous organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) is not readily available in peer-reviewed literature.

For context, data for the related inorganic salt, ammonium formate, is provided below. It is important to note that the presence of the methyl group in methylamine formate can alter its solubility profile compared to ammonium formate.

Solvent	Ammonium Formate	
	Solubility (g/100 g of solvent)	Temperature (°C)
Ethanol	Soluble	Not specified
Diethyl Ether	Soluble	Not specified
Liquid Ammonia	Soluble	Not specified
Water	102	0
Water	531	80

Source:^[3]

It has been noted that ammonium formate has very limited solubility in 100% acetonitrile, and the presence of a small amount of water is necessary to achieve dissolution, a behavior that could be similar for methylamine formate.^[4]

Experimental Protocols

Synthesis of Methylamine Formate

A reliable method for the synthesis of methylamine formate has been described for applications in liquid chromatography.[\[2\]](#)

Materials:

- Methylamine (CH_3NH_2 , 33% w/w in absolute ethanol)
- Formic acid (HCOOH , 98% assay)
- Methanol (HPLC-grade)
- Ice and dry ice bath
- Three-neck round-bottom flask
- Addition funnel with a PTFE needle valve
- Nitrogen gas inlet
- Vacuum pump and freeze-dryer

Procedure:

- Chill the methylamine solution in the three-neck round-bottom flask, which is placed in an ice/dry ice bath.
- Equip the flask with a nitrogen gas inlet and a high-vacuum valve adapter to minimize the escape of methylamine.
- Prepare an equimolar amount of formic acid diluted with a 50:50 mixture of HPLC-grade methanol.
- Chill the formic acid solution in the addition funnel.
- Slowly add the chilled formic acid solution to the stirred methylamine solution at a drip rate of one drop every 2-3 seconds.

- Gently bubble nitrogen gas through the reaction mixture for the first 15-20 minutes.
- After the addition is complete, use a vacuum pump to remove the ethanol and methanol from the product.
- Perform vacuum freeze-drying for 48 hours to remove residual water and alcohol, yielding pure methylamine formate.[\[2\]](#)

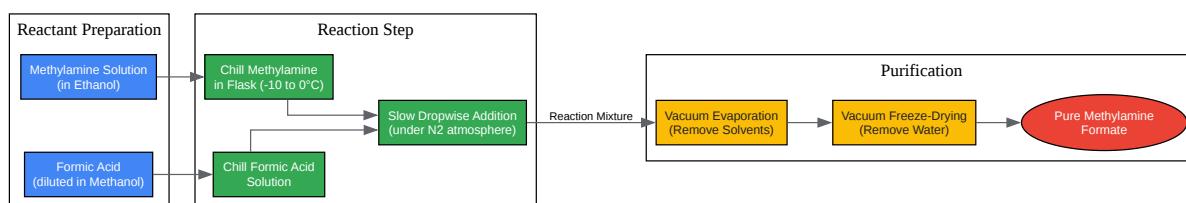
General Protocol for Solubility Determination

The following is a general experimental workflow for determining the solubility of an ionic liquid like methylamine formate in an organic solvent.

Principle: The isothermal equilibrium method is used. A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the clear supernatant is then determined analytically.

Materials:

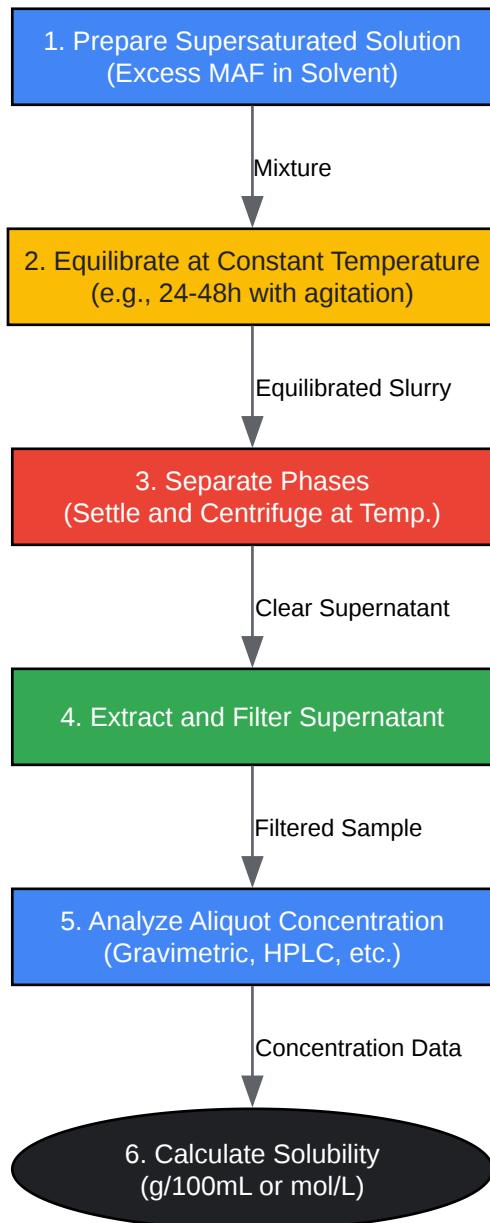
- Methylamine Formate (synthesized and purified)
- Organic solvent of interest (e.g., methanol, acetonitrile), anhydrous grade
- Temperature-controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (PTFE or other compatible material)
- Analytical instrument (e.g., HPLC-UV, NMR, or gravimetric analysis setup)


Procedure:

- Preparation of Saturated Solution: Add an excess amount of methylamine formate to a known volume or mass of the organic solvent in a sealed vial.

- Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at the same temperature.
- Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed pipette or syringe. Immediately filter the sample using a syringe filter to remove any remaining microcrystals.
- Analysis:
 - Gravimetric Method: Accurately weigh the filtered aliquot, then evaporate the solvent under vacuum at a mild temperature. Weigh the remaining solid residue (methylamine formate).
 - Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze using a calibrated HPLC method to determine the concentration.
- Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the amount of solute determined in the known volume of the aliquot.

Visualizations


Synthesis of Methylamine Formate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of methylamine formate.

Solubility Determination Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylammonium formate - Wikipedia [en.wikipedia.org]
- 2. Methylammonium formate as a mobile phase modifier for reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ammonium formate [chemister.ru]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of methylamine-formate in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8820839#solubility-of-methylamine-formate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com